molecular formula C21H24ClN7O2S B000515 Pazopanib hydrochloride CAS No. 635702-64-6

Pazopanib hydrochloride

Cat. No.: B000515
CAS No.: 635702-64-6
M. Wt: 474.0 g/mol
InChI Key: MQHIQUBXFFAOMK-UHFFFAOYSA-N
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Description

Pazopanib hydrochloride is an anti-cancer medication marketed worldwide by Novartis. It is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. This compound has been approved for the treatment of renal cell carcinoma and soft tissue sarcoma by numerous regulatory administrations worldwide .

Scientific Research Applications

Pazopanib hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Pazopanib hydrochloride, also known as Pazopanib, is a second-generation multitargeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .

Biochemical Pathways

The primary biochemical pathways affected by Pazopanib are those involved in angiogenesis and tumor cell proliferation . By inhibiting the tyrosine kinase activity of VEGFR, PDGFR, FGFR, and c-Kit, Pazopanib disrupts the signaling pathways that promote the formation of new blood vessels (angiogenesis) and the proliferation of tumor cells . This disruption leads to a reduction in tumor blood flow and an increase in tumor cell apoptosis .

Pharmacokinetics

The pharmacokinetics of Pazopanib are complex, characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to Pazopanib is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors . The drug reaches steady-state concentrations of >15 μg/ml, which is high enough to observe maximal inhibition of VEGFR2 phosphorylation and some anti-tumor activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pazopanib. The development of lipid-based formulations (LbFs) has been explored to overcome these limitations and enhance drug loading and bioavailability . Furthermore, the drug’s bioavailability is influenced by factors such as food and coadministration of certain medications .

Future Directions

Pazopanib is being studied in the treatment of other types of cancer . It is also being explored in clinical trials for individualized pazopanib dosing based on trough levels .

Biochemical Analysis

Biochemical Properties

Pazopanib hydrochloride interacts with several enzymes and proteins. It is a second-generation multitargeted tyrosine kinase inhibitor against vascular endothelial growth factor receptor-1, -2, and -3, platelet-derived growth factor receptor-alpha, platelet-derived growth factor receptor-beta, and c-kit . These receptor targets are part of the angiogenesis pathway that facilitates the formation of tumor blood vessels for tumor survival and growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of VEGFR2 and some anti-tumor activity . This leads to a reduction in tumor blood flow, increased tumor apoptosis, inhibition of tumor growth, reduction in tumor interstitial fluid pressure, and hypoxia in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a second-generation multitargeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving LPS-stimulated mice, administration of pazopanib (10 mg·kg-1·d-1, i.p., for 10 days) exerted significant anti-inflammatory and neuronal protective effects, and improved motor abilities impaired by LPS in the mice .

Chemical Reactions Analysis

Types of Reactions

Pazopanib hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can modify its structure, affecting its pharmacological properties.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium bicarbonate, and various solvents like ethanol, methanol, and tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that can have different pharmacological properties and applications.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

    Sorafenib: A tyrosine kinase inhibitor used in the treatment of liver, kidney, and thyroid cancer.

    Axitinib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.

Uniqueness

Pazopanib hydrochloride is unique in its ability to target multiple tyrosine kinases simultaneously, making it highly effective in inhibiting tumor growth and angiogenesis. Its formulation as a self-nanoemulsifying drug delivery system also enhances its solubility and bioavailability, making it more effective in clinical applications .

Properties

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHIQUBXFFAOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212956
Record name Pazopanib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635702-64-6
Record name Pazopanib hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635702-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazopanib hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazopanib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZOPANIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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